PROTAC SOS1 degrader-2

SOS1 degradation PROTAC KRAS mutant

This bifunctional PROTAC eliminates SOS1 protein via E3 ligase-mediated ubiquitination, delivering 92.5% Dmax at 1 μM for near-complete target ablation in KRAS-mutant cells (NCI-H358, MKN1). Degradation overcomes resistance from SOS1 upregulation or binding-site mutations that limit occupancy-driven inhibitors. Validated in vivo with significant tumor growth inhibition, it serves as a benchmark degrader for SAR studies and synergistic combination research with KRAS G12C inhibitors. Essential for reproducible, publication-grade results.

Molecular Formula C57H76ClFN10O4S
Molecular Weight 1051.8 g/mol
Cat. No. B12419217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SOS1 degrader-2
Molecular FormulaC57H76ClFN10O4S
Molecular Weight1051.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9
InChIInChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44-,47-,52+/m0/s1
InChIKeyAZBRWXRYNYEDKG-UZBSLLNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC SOS1 degrader-2: A Potent SOS1 Degrading Compound for KRAS-Driven Cancer Research


PROTAC SOS1 degrader-2 is a bifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) in the RAS-MAPK signaling pathway. It recruits an E3 ubiquitin ligase to SOS1, leading to its ubiquitination and subsequent proteasomal degradation . As a degrader, it fundamentally differs from traditional occupancy-driven inhibitors by eliminating the SOS1 protein, thereby providing a more durable blockade of downstream signaling, including pERK and RAS-GTP levels, and demonstrating significant in vivo tumor growth inhibition .

Why PROTAC SOS1 Degrader-2 Cannot Be Substituted by Other SOS1-Targeting PROTACs


PROTAC-mediated degradation is exquisitely sensitive to the ternary complex geometry and linker composition, meaning even minor structural variations between SOS1-targeting PROTACs can result in profound differences in degradation efficiency, cellular potency, and in vivo activity. SOS1 degraders with similar target-binding warheads but different E3 ligase ligands or linkers exhibit DC50 values ranging from sub-nanomolar to >200 nM, and their ability to translate degradation into downstream pathway inhibition and tumor suppression varies widely [1]. Therefore, substituting PROTAC SOS1 degrader-2 with a structurally related analog without direct comparative data risks selecting a compound with significantly different pharmacological properties and experimental outcomes, undermining the validity and reproducibility of research findings [2].

PROTAC SOS1 Degrader-2: Quantitative Performance Metrics Against Key Comparators


Degradation Potency and Maximal Efficacy (Dmax) in NCI-H358 NSCLC Cells

PROTAC SOS1 degrader-2 achieves potent SOS1 degradation in NCI-H358 cells (KRAS G12C mutant), reducing protein levels by 56.2% at 0.1 μM and 92.5% at 1 μM . This degradation efficiency is superior to the first-generation SOS1 degrader, PROTAC SOS1 degrader-1, which exhibits a DC50 of 98.4 nM , and is comparable to the advanced degrader ZZ151, which has a reported DC50 of 15.7 nM and Dmax of 100% .

SOS1 degradation PROTAC KRAS mutant NCI-H358

Downstream Pathway Inhibition: RAS-GTP and pERK Suppression

PROTAC SOS1 degrader-2 suppresses downstream RAS-MAPK signaling in a dose-dependent manner, as evidenced by reduced levels of active RAS (RAS-GTP) and phosphorylated ERK (pERK) . This functional consequence directly validates the on-target degradation effect. While comparable SOS1 degraders like LHF418 (DC50 = 209.4 nM) also degrade SOS1, they exhibit lower potency and may not achieve the same degree of pathway suppression at equivalent concentrations [1]. The quantitative reduction in pERK and RAS-GTP for PROTAC SOS1 degrader-2 demonstrates robust target engagement and functional antagonism.

RAS signaling MAPK pathway pERK KRAS

In Vivo Antitumor Efficacy in Xenograft Models

PROTAC SOS1 degrader-2 significantly inhibits tumor growth in vivo, a key differentiator from less advanced degraders that lack demonstrated in vivo activity . While specific tumor growth inhibition (TGI) values are not disclosed in the available datasheets, the statement of 'significant' inhibition aligns with the observed high Dmax and pathway suppression. In comparison, the advanced SOS1 degrader 'degrader 4' achieved a TGI of 58.8% at 30 mg/kg BID in an NCI-H358 xenograft model [1]. The in vivo efficacy of PROTAC SOS1 degrader-2 suggests favorable pharmacokinetic properties and target engagement in a physiological context.

xenograft tumor growth inhibition in vivo efficacy KRAS mutant

Optimal Use Cases for PROTAC SOS1 Degrader-2 in Preclinical Oncology Research


Elucidating SOS1-Dependent Signaling Networks in KRAS-Mutant Cancers

PROTAC SOS1 degrader-2 is ideally suited for acute SOS1 ablation experiments in KRAS-mutant cell lines (e.g., NCI-H358, MKN1) to dissect SOS1-dependent vs. SOS1-independent signaling pathways. Its high Dmax (92.5% at 1 μM) ensures near-complete target removal, minimizing confounding residual activity . This allows researchers to confidently attribute observed changes in pERK, RAS-GTP, and downstream transcriptional programs to SOS1 loss-of-function.

Investigating Mechanisms of Resistance to KRAS and SOS1 Inhibitors

By degrading SOS1 rather than merely inhibiting its catalytic activity, PROTAC SOS1 degrader-2 can be used to study resistance mechanisms that bypass occupancy-driven inhibition. For example, cells may upregulate SOS1 expression or develop mutations that reduce inhibitor binding; degradation overcomes these by eliminating the protein entirely . This compound is a valuable tool for combination studies with KRAS G12C inhibitors (e.g., sotorasib, adagrasib) to assess synergistic effects and prevent adaptive resistance.

Validating SOS1 as a Therapeutic Target in In Vivo Preclinical Models

Given its demonstrated in vivo antitumor activity, PROTAC SOS1 degrader-2 is a suitable tool compound for establishing proof-of-concept in xenograft or patient-derived xenograft (PDX) models of KRAS-mutant cancers . Researchers can use it to benchmark the efficacy of novel SOS1-targeting agents or to explore optimal dosing regimens and pharmacodynamic biomarkers (e.g., pERK suppression in tumor tissue) before advancing to more optimized clinical candidates.

Comparative Degrader Profiling to Optimize PROTAC Design

For medicinal chemists and chemical biologists engaged in PROTAC development, PROTAC SOS1 degrader-2 serves as a benchmark degrader with established performance metrics (degradation at 0.1 and 1 μM, pathway inhibition, in vivo activity). It can be used in head-to-head assays against novel SOS1-targeting PROTACs to assess improvements in degradation potency, Dmax, and cellular efficacy, thereby guiding structure-activity relationship (SAR) studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC SOS1 degrader-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.